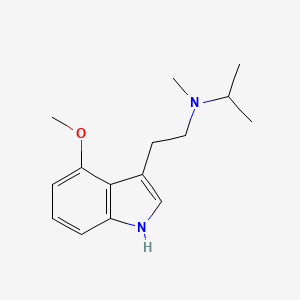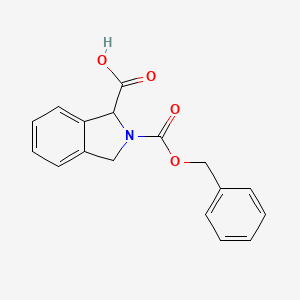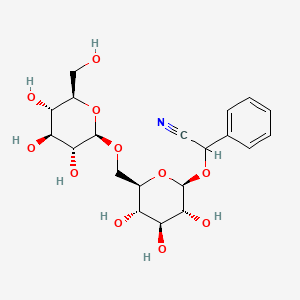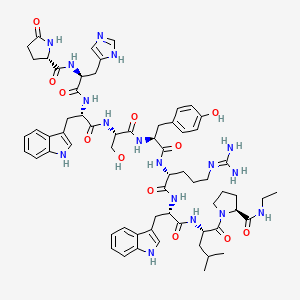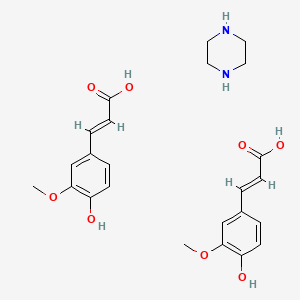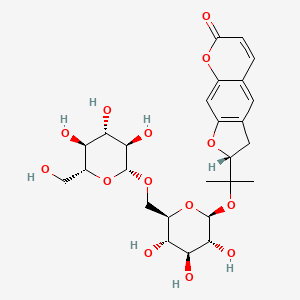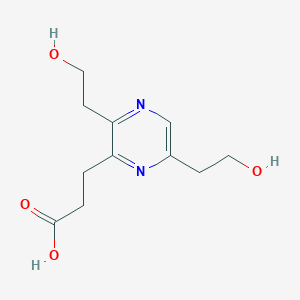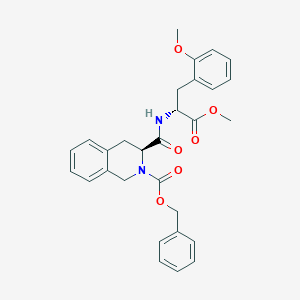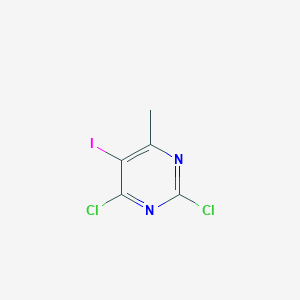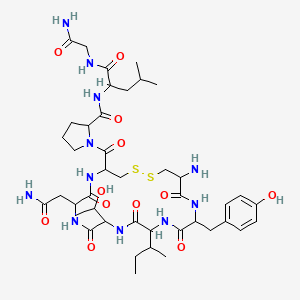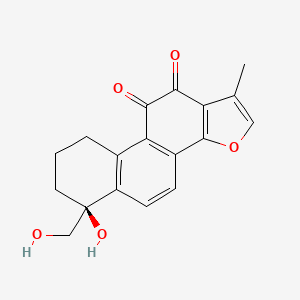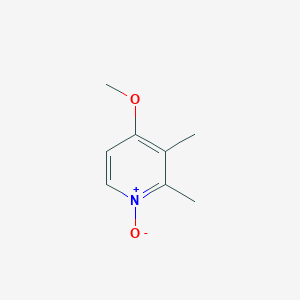
吡啶,4-甲氧基-2,3-二甲基-,1-氧化物
描述
Pyridine derivatives, particularly those with methoxy and methyl substitutions, have been the subject of various studies due to their interesting chemical properties and potential applications. The compound "Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide" is related to this class of compounds and is expected to exhibit unique characteristics due to its specific substitutions and the presence of an N-oxide group .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including low-temperature conversions, Baeyer-Villiger reactions, and intramolecular strategies such as Friedel-Crafts and Diels-Alder reactions . For example, the synthesis of 2,4-dimethyl-6-(methoxy)-3-pyridinol, which is structurally similar to the compound of interest, was achieved through an alternate route involving a Baeyer-Villiger reaction on a substituted benzaldehyde precursor . These methods highlight the complexity and versatility of synthetic approaches to pyridine derivatives.
Molecular Structure Analysis
X-ray diffraction methods have been used to determine the crystal structures of related pyridine N-oxides, revealing dihedral angles between aromatic rings and the importance of weak hydrogen bonds in crystal packing . The molecular structure of pyridine derivatives can significantly influence their physical properties and reactivity .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including electrophilic substitution and reactions with thiols . For instance, the electrophilic substitution of pyridine 1-oxides with thiols can lead to mixtures of sulfides, with the substitution pattern influenced by the presence of substituents and reaction conditions . Nitration of pyridine 1-oxides has also been studied, with the position of nitration affected by the substituents and the form (free-base or conjugate acid) of the pyridine oxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of methoxy and methyl groups, as well as the N-oxide moiety, can affect basicity, stability to oxidation, and reactivity towards radicals . For example, some pyridinols with methoxy and methyl substitutions have been found to be highly effective antioxidants, stable to air oxidation, and reactive towards peroxyl radicals . The electrochemical behavior of these compounds can also vary in different media, leading to different products upon reduction or oxidation . Spectroscopic studies, including UV-vis absorption and fluorescence, provide insights into the optical properties and effects of substituents on these properties .
科学研究应用
亲电取代反应
- 吡啶 1-氧化物,包括 4-甲氧基-2,3-二甲基吡啶 1-氧化物之类的衍生物,参与亲电取代反应。吡啶 1-氧化物的硝化,包括它们的取代衍生物,一直是研究的主题,揭示了这些反应的机制和不同取代基对反应速率的影响 (约翰逊等,1967)。
紫外光谱和共轭效应
- 已经检查了 4-取代吡啶 N-氧化物的紫外光谱,包括 4-甲氧基吡啶 N-氧化物,以了解与取代基的共轭如何影响游离和 N-氧化物氧质子化 N-氧化物的跃迁。这项研究对于理解这些化合物的电子结构至关重要 (Chmurzyński 和 Liwo,1990)。
合成改进
- 已经进行研究以改进诸如 2-氯甲基-4-甲氧基-3,5-二甲基吡啶之类的化合物的合成方法,提供了更高效和选择性的方法。这些进步对于在各种应用中生产和利用这些化合物具有重要意义 (梁,2007)。
氢键研究
- 对 4-甲氧基-2,6-二甲基吡啶 N-氧化物与其他化合物(如 2,6-二氯-4-硝基苯酚)配合物中的氢键的研究,提供了对这些配合物的结构和化学性质的宝贵见解。此信息对于理解这些化合物的相互作用和潜在应用至关重要 (Dega-Szafran 等,1996)。
互变异构和分子结构
- 已经对吡啶 N-氧化物(包括它们的甲氧基衍生物)的互变异构和分子结构进行了研究,以了解这些化合物可以在溶液和固态中存在的各种互变异构形式。这项研究对于开发新材料和药物很重要 (巴莱斯特罗斯等,1990)。
在防止冻害中的应用
- 已经研究了吡啶 N-氧化物(包括具有甲氧基取代的那些)防止活细胞免受冻害的潜力。此应用在冷冻保存和生物样本储存方面尤为相关 (纳什,1961)。
缓蚀
- 已经合成并评估了某些吡唑并吡啶衍生物(包括具有甲氧基取代基的那些)作为缓蚀剂。它们在酸性环境中保护金属的有效性具有重要的工业意义,特别是在工业酸洗等工艺中 (多哈雷等,2018)。
石墨烯-金属卟啉 MOF 复合材料
- 吡啶官能化的石墨烯,可以包括吡啶衍生物,如 4-甲氧基-2,3-二甲基-,1-氧化物,已用于组装具有增强的氧还原反应催化活性的金属有机框架 (MOF)。此应用对于开发更高效的燃料电池至关重要 (贾汉等,2012)。
安全和危害
Safety information indicates that one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It’s also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQFDZRGFDNEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442653 | |
| Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
CAS RN |
102625-96-7 | |
| Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

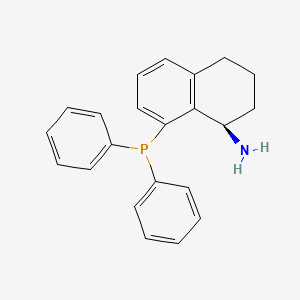
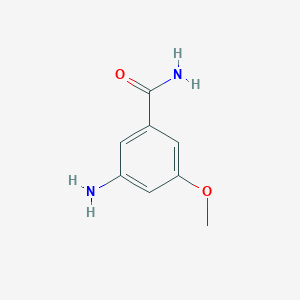
![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)
